molecular formula C8H13NO2 B13649122 Methyl 3-allylazetidine-3-carboxylate

Methyl 3-allylazetidine-3-carboxylate

Cat. No.: B13649122
M. Wt: 155.19 g/mol
InChI Key: YGYXKTHMENHWQS-UHFFFAOYSA-N
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Description

Methyl 3-allylazetidine-3-carboxylate is a four-membered azetidine ring derivative featuring a methyl ester group and an allyl substituent at the 3-position. The allyl group introduces reactivity for further functionalization, such as thiol-ene "click" reactions or polymerization .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-prop-2-enylazetidine-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-4-8(5-9-6-8)7(10)11-2/h3,9H,1,4-6H2,2H3

InChI Key

YGYXKTHMENHWQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CNC1)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-allylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of allylamine with methyl 3-bromo-3-oxopropanoate under basic conditions to form the azetidine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-allylazetidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the allyl group.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azetidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Methyl 3-allylazetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-allylazetidine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can act as a reactive center, participating in various biochemical pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key distinction among azetidine carboxylates lies in their substituents, which significantly influence their chemical behavior, solubility, and applications. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Features
Methyl 3-allylazetidine-3-carboxylate Allyl, methyl ester C₈H₁₃NO₂ 171.20 Not provided Allyl group enables polymerization or cross-linking reactions.
Methyl 3-aminoazetidine-3-carboxylate Amino, methyl ester C₅H₁₀N₂O₂ 130.15 1359818-61-3 Amino group facilitates peptide coupling; used in drug intermediates .
Ethyl 3-methylazetidine-3-carboxylate Methyl, ethyl ester C₇H₁₃NO₂ 143.18 CID 55288359 Ethyl ester enhances lipophilicity; utilized in organic synthesis .
Methyl N-benzylazetidine-3-carboxylate Benzyl, methyl ester C₁₂H₁₅NO₂ 205.25 Not provided Benzyl group improves stability; acts as a chiral building block .
Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate Hydroxy, ethyl ester C₇H₁₃NO₃ 159.18 Not provided Hydroxy group increases polarity; potential for hydrogen bonding .

Physicochemical Properties

  • Solubility: Amino and hydroxy substituents (e.g., Methyl 3-aminoazetidine-3-carboxylate) enhance water solubility, whereas benzyl or allyl groups increase hydrophobicity .
  • Reactivity: The allyl group in the target compound allows for radical or nucleophilic additions, contrasting with the nucleophilic amino group in Methyl 3-aminoazetidine-3-carboxylate .
  • Thermal Stability : Methyl and ethyl esters (e.g., Ethyl 3-methylazetidine-3-carboxylate) generally exhibit higher thermal stability compared to free acids .

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